molecular formula C20H24N2O2 B13755603 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- CAS No. 77795-11-0

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-

Katalognummer: B13755603
CAS-Nummer: 77795-11-0
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: ILSHZBBCUVHNDX-MTWNFWRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 . This compound is known for its unique structure, which includes a propenal group attached to a tetrahydro-6-oxo-2H-pyran ring. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves several steps. One common synthetic route includes the reaction of a suitable aldehyde with a pyran derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .

Analyse Chemischer Reaktionen

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on different biological pathways.

    Industry: It is used in the production of various chemical products and intermediates

Wirkmechanismus

The mechanism of action of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- can be compared with other similar compounds, such as:

    2-Propenal, 3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-: This compound has a similar structure but includes an additional phenyl group.

    2-Propenal, 3-[3,4-bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-: This compound has two tetrahydro-2H-pyran-2-yl groups attached to a phenyl ring.

The uniqueness of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- lies in its specific structure and the resulting chemical properties, which make it suitable for various applications .

Eigenschaften

CAS-Nummer

77795-11-0

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

(1R,11R,15S,16S)-15-ethyl-5-methoxy-19-oxa-9,17-diazahexacyclo[15.2.1.02,10.03,8.011,16.013,18]icosa-2(10),3(8),4,6-tetraene

InChI

InChI=1S/C20H24N2O2/c1-3-10-6-11-7-14-18-17(16-9-22(19(10)14)20(11)24-16)13-8-12(23-2)4-5-15(13)21-18/h4-5,8,10-11,14,16,19-21H,3,6-7,9H2,1-2H3/t10-,11?,14-,16-,19-,20?/m0/s1

InChI-Schlüssel

ILSHZBBCUVHNDX-MTWNFWRLSA-N

Isomerische SMILES

CC[C@H]1CC2C[C@@H]3[C@H]1N4C2O[C@@H](C4)C5=C3NC6=C5C=C(C=C6)OC

Kanonische SMILES

CCC1CC2CC3C1N4C2OC(C4)C5=C3NC6=C5C=C(C=C6)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.